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Compound of Interest

Compound Name:
tert-Butyl (10-

aminodecyl)carbamate

Cat. No.: B2551193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of tert-butyl
(10-aminodecyl)carbamate as a bifunctional linker in the development of advanced drug

delivery systems. While primarily recognized for its role in Proteolysis-Targeting Chimeras

(PROTACs), its unique structural features—a terminal primary amine and a Boc-protected

amine separated by a flexible 10-carbon aliphatic chain—make it a versatile tool for various

drug delivery strategies, including the surface modification of nanoparticles and the

construction of drug conjugates.

Overview of tert-Butyl (10-aminodecyl)carbamate
Structure: tert-Butyl (10-aminodecyl)carbamate is an aliphatic alkane chain featuring a

terminal primary amine and a tert-butyloxycarbonyl (Boc) protected amine.[1]

Key Functional Groups:

Primary Amine (-NH₂): Highly reactive and suitable for conjugation to carboxylic acids,

activated NHS esters, and aldehydes/ketones.[1]

Boc-Protected Amine (-NHBoc): Stable under many reaction conditions, the Boc group

can be readily removed under mild acidic conditions to reveal a primary amine for

subsequent conjugation steps.[1]
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Applications in Drug Delivery: Its bifunctional nature allows for the sequential or orthogonal

conjugation of different molecules, making it an ideal linker for connecting therapeutic agents

to carrier systems or for the surface functionalization of nanoparticles.[2][3]

Key Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl (10-aminodecyl)carbamate is

presented in Table 1.

Property Value Reference

Molecular Formula C₁₅H₃₂N₂O₂ [1]

Molecular Weight 272.4 g/mol [1]

CAS Number 216961-61-4 [1]

Reactivity

Terminal amine reacts with

carboxylic acids, NHS esters,

aldehydes, and ketones. Boc

group is acid-labile.

[1][4]

Storage Conditions -20°C [1]

Experimental Protocols
The following protocols are generalized methodologies adapted for the use of tert-butyl (10-
aminodecyl)carbamate in drug delivery applications. Researchers should optimize these

protocols for their specific drug and carrier systems.

Protocol 1: Surface Functionalization of Carboxylated
Nanoparticles
This protocol describes the covalent attachment of tert-butyl (10-aminodecyl)carbamate to

the surface of nanoparticles (e.g., polymeric nanoparticles, mesoporous silica nanoparticles)

that display carboxylic acid groups. This process introduces a flexible spacer arm with a

protected amine, which can be later deprotected for further conjugation.

Materials:
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Carboxylated nanoparticles (e.g., PLGA-COOH, SiO₂-COOH)

tert-Butyl (10-aminodecyl)carbamate

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 4.5-6.0)

Reaction Buffer: Phosphate-buffered saline (PBS) (pH 7.4)

Quenching solution (e.g., Tris buffer or glycine)

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Dialysis membrane or size-exclusion chromatography (SEC) column for purification

Procedure:

Activation of Carboxyl Groups on Nanoparticles:

1. Disperse the carboxylated nanoparticles in the activation buffer.

2. Add 1.1 equivalents of NHS followed by 1.1 equivalents of EDC to the nanoparticle

suspension.

3. Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxylic acid

groups by forming an NHS ester.

Conjugation of tert-Butyl (10-aminodecyl)carbamate:

1. Dissolve tert-butyl (10-aminodecyl)carbamate in a minimal amount of DMF or DMSO.

2. Add the dissolved linker to the activated nanoparticle suspension.

3. Adjust the pH of the reaction mixture to 7.2-8.0 with a suitable buffer to facilitate the

reaction between the NHS ester and the primary amine of the linker.
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4. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with

gentle mixing.

Quenching and Purification:

1. Quench any unreacted NHS esters by adding an amine-containing buffer (e.g., Tris or

glycine).

2. Purify the functionalized nanoparticles to remove unreacted linker and coupling agents

using dialysis against PBS or size-exclusion chromatography.

Characterization:

1. Confirm the successful conjugation by techniques such as Fourier-transform infrared

spectroscopy (FTIR) to detect the presence of the carbamate group, and

thermogravimetric analysis (TGA) to quantify the amount of grafted linker.

2. Assess the change in surface charge using zeta potential measurements.

Workflow for Nanoparticle Surface Functionalization
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Caption: Workflow for the surface functionalization of nanoparticles.
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Protocol 2: Synthesis of a Drug-Linker Conjugate for
Prodrug Development
This protocol outlines the steps to conjugate a drug containing a carboxylic acid group to the

primary amine of tert-butyl (10-aminodecyl)carbamate. The resulting conjugate has a

terminal Boc-protected amine that can be deprotected to allow for further attachment to a

targeting moiety or a carrier system.

Materials:

Drug with a carboxylic acid moiety

tert-Butyl (10-aminodecyl)carbamate

EDC and NHS (or other coupling agents like HATU)

Anhydrous organic solvent (e.g., DMF, CH₂Cl₂, DMSO)

Tertiary amine base (e.g., DIPEA or triethylamine)

Trifluoroacetic acid (TFA) for Boc deprotection

Dichloromethane (DCM)

High-performance liquid chromatography (HPLC) for purification

Procedure:

Activation of Drug's Carboxylic Acid:

1. Dissolve the carboxylic acid-containing drug in an anhydrous solvent.

2. Add 1.1 equivalents of NHS and 1.1 equivalents of EDC.

3. Stir the mixture at room temperature for 1-4 hours to form the NHS ester of the drug.

Conjugation to the Linker:
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1. In a separate flask, dissolve tert-butyl (10-aminodecyl)carbamate in the same

anhydrous solvent.

2. Add the activated drug solution to the linker solution, followed by the addition of a tertiary

amine base to maintain a basic pH.

3. Stir the reaction for 3-24 hours at room temperature. Monitor the reaction progress using

thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Purification of the Drug-Linker Conjugate:

1. Once the reaction is complete, concentrate the mixture under reduced pressure.

2. Purify the crude product using column chromatography or preparative HPLC to obtain the

pure drug-linker-Boc conjugate.

Boc Deprotection (Optional):

1. Dissolve the purified drug-linker-Boc conjugate in DCM.

2. Add a solution of 20-50% TFA in DCM.

3. Stir at room temperature for 30-60 minutes.

4. Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen to yield the

final drug-linker-amine conjugate.

Logical Flow of Drug-Linker Synthesis

Start

Drug-COOH + EDC/NHS

Linker-NH₂ (Boc-protected end)

Amide Bond Formation Purification
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Caption: Synthesis and deprotection of a drug-linker conjugate.
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Data Presentation: Expected Characterization and
Performance Metrics
While specific quantitative data for drug delivery systems using tert-butyl (10-
aminodecyl)carbamate is not readily available in the literature, the following tables outline the

types of data that should be collected and presented when developing and characterizing such

systems.

Table 2: Characterization of Functionalized Nanoparticles

Parameter Method
Expected Outcome for
Successful
Functionalization

Particle Size
Dynamic Light Scattering

(DLS)

Slight increase in

hydrodynamic diameter

Polydispersity Index (PDI) DLS
PDI < 0.3, indicating a

homogenous population

Zeta Potential
Electrophoretic Light

Scattering

Shift in surface charge post-

conjugation and deprotection

Surface Chemistry FTIR / NMR
Appearance of characteristic

peaks for the linker

Grafting Density TGA / Elemental Analysis
Quantifiable amount of linker

per unit mass of nanoparticles

Table 3: Drug Loading and Release Characteristics
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Parameter Method Example Data to Collect

Drug Loading Content (%) UV-Vis Spectroscopy / HPLC

(Mass of drug in nanoparticles

/ Total mass of nanoparticles) x

100

Encapsulation Efficiency (%) UV-Vis Spectroscopy / HPLC
(Mass of drug in nanoparticles

/ Initial mass of drug) x 100

In Vitro Drug Release
Dialysis method with HPLC

quantification

Cumulative drug release (%)

over time at different pH values

(e.g., 7.4 and 5.5)

Release Kinetics
Mathematical modeling (e.g.,

Higuchi, Korsmeyer-Peppas)

Determination of the drug

release mechanism (e.g.,

diffusion-controlled, swelling-

controlled)

These tables provide a framework for the systematic evaluation of drug delivery systems

developed using tert-butyl (10-aminodecyl)carbamate, ensuring a comprehensive

characterization of their physicochemical properties and performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b2551193#tert-butyl-10-aminodecyl-
carbamate-in-drug-delivery-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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